molecular formula C27H30F2O6S B3327916 Des-Fluoromethyl S-Methyl Fluticasone Furoate CAS No. 397864-58-3

Des-Fluoromethyl S-Methyl Fluticasone Furoate

Cat. No.: B3327916
CAS No.: 397864-58-3
M. Wt: 520.6 g/mol
InChI Key: ROKMEWRGZFZQGI-VLSRWLAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des-Fluoromethyl S-Methyl Fluticasone Furoate is a synthetic glucocorticoid with anti-inflammatory and antiallergic properties. It is commonly used in pharmaceutical formulations for treating various inflammatory conditions. The compound has a molecular formula of C27H30F2O6S and a molecular weight of 520.59 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-Fluoromethyl S-Methyl Fluticasone Furoate involves multiple steps, starting from basic steroidal structures. The key steps include fluorination, hydroxylation, and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is designed to ensure consistency, efficiency, and compliance with regulatory standards. Quality control measures, including HPLC and NMR analysis, are employed to verify the purity and identity of the final product .

Chemical Reactions Analysis

Types of Reactions

Des-Fluoromethyl S-Methyl Fluticasone Furoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Des-Fluoromethyl S-Methyl Fluticasone Furoate is widely used in scientific research due to its potent anti-inflammatory and antiallergic effects. Some key applications include:

    Chemistry: Used as a reagent in the synthesis of androstane derivatives.

    Biology: Studied for its effects on cellular signaling pathways and gene expression.

    Medicine: Formulated in inhalers and nasal sprays for treating asthma and allergic rhinitis.

    Industry: Utilized in the development of veterinary medicines.

Mechanism of Action

Des-Fluoromethyl S-Methyl Fluticasone Furoate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes. The compound inhibits the release of inflammatory mediators such as cytokines and chemokines, thereby reducing inflammation and allergic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des-Fluoromethyl S-Methyl Fluticasone Furoate is unique due to its specific molecular modifications, which enhance its binding affinity to glucocorticoid receptors and improve its pharmacokinetic profile. These modifications result in a more potent and longer-lasting anti-inflammatory effect compared to similar compounds .

Properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F2O6S/c1-14-10-16-17-12-19(28)18-11-15(30)7-8-24(18,2)26(17,29)21(31)13-25(16,3)27(14,23(33)36-4)35-22(32)20-6-5-9-34-20/h5-9,11,14,16-17,19,21,31H,10,12-13H2,1-4H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKMEWRGZFZQGI-VLSRWLAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC)OC(=O)C5=CC=CO5)C)O)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SC)OC(=O)C5=CC=CO5)C)O)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Des-Fluoromethyl S-Methyl Fluticasone Furoate
Reactant of Route 2
Des-Fluoromethyl S-Methyl Fluticasone Furoate
Reactant of Route 3
Des-Fluoromethyl S-Methyl Fluticasone Furoate
Reactant of Route 4
Reactant of Route 4
Des-Fluoromethyl S-Methyl Fluticasone Furoate
Reactant of Route 5
Des-Fluoromethyl S-Methyl Fluticasone Furoate
Reactant of Route 6
Des-Fluoromethyl S-Methyl Fluticasone Furoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.